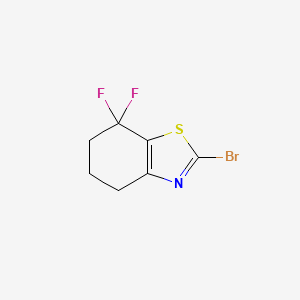

2-Bromo-7,7-difluoro-5,6-dihydro-4H-1,3-benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves the use of 5,6-difluoro-2,3-diamine dihydrochloric acid via 5,6-difluoro-4,7-dibromobenzo . It’s an intermediate for the synthesis of 4-7-bis (5-bromo-4-2-octyldodecylthiophen-2-yl)-5,6-difluorobenzo .Molecular Structure Analysis

The molecular structure of this compound involves a benzothiadiazole ring with extra fluorine atoms . These extra fluorine atoms make the compounds more electron-withdrawing when the unit is embedded into low-band gap polymer semiconductors .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its use as a building block for organic semiconductor synthesis . It’s used in the application of light-emitting diodes and photovoltaic devices .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 254.09. It’s a white/off-white crystalline solid with a melting point of 153 °C - 156 °C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

“2-Bromo-7,7-difluoro-5,6-dihydro-4H-1,3-benzothiazole” is used as a precursor in organic synthesis . It can be used to prepare other compounds, contributing to the diversity and complexity of organic molecules.

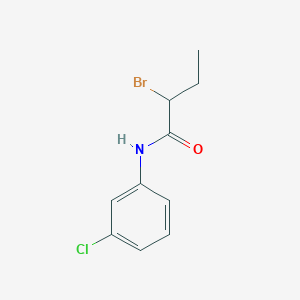

Preparation of Aromatic Amides

This compound has been used in the preparation of aromatic amides through a copper-catalyzed direct arylation . This process uses readily available and structurally simple aryl precursors such as aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts .

Pharmaceutical Intermediates

It serves as an intermediate in the production of active pharmaceutical ingredients . This means it can be used in the synthesis of various drugs, contributing to the development of new treatments and therapies.

Agrochemicals Production

This compound is also used as an intermediate in the production of agrochemicals . Agrochemicals include pesticides, herbicides, and fertilizers that are used in agriculture to enhance crop yield and protect crops from pests.

Dye Manufacturing

It is used in the dyestuff field . This suggests that it could be used in the production of dyes, which are substances used to color materials.

Nitrogen Deletion in Organic Molecules

There is a mention of a “nitrogen-deleting” reagent in a document from Enamine . While it’s not explicitly stated that “2-Bromo-7,7-difluoro-5,6-dihydro-4H-1,3-benzothiazole” is used for this purpose, it’s possible that it could be involved in such processes.

Wirkmechanismus

Target of Action

Compounds with similar structures are often used in the development of organic photovoltaic devices , suggesting that the compound may interact with specific receptors or proteins involved in energy transfer and conversion processes.

Mode of Action

It’s known that the presence of fluorine atoms on the benzothiadiazole ring makes the compounds more electron-withdrawing when the unit is embedded into low-band gap polymer semiconductors . This can introduce better electron affinity and further lower the band gap of the semiconducting materials .

Biochemical Pathways

Compounds with similar structures are often used in the development of organic photovoltaic devices , suggesting that they may play a role in energy conversion processes.

Result of Action

It’s known that the presence of fluorine atoms on the benzothiadiazole ring can introduce better electron affinity and further lower the band gap of the semiconducting materials . This suggests that the compound may have significant effects on energy transfer and conversion processes at the molecular level.

Action Environment

It’s known that the presence of fluorine atoms on the benzothiadiazole ring can introduce better electron affinity and further lower the band gap of the semiconducting materials . This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemical species.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-bromo-7,7-difluoro-5,6-dihydro-4H-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NS/c8-6-11-4-2-1-3-7(9,10)5(4)12-6/h1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFYTXUBKKMDJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C1)(F)F)SC(=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2425106.png)

![N-[2-[4-(1H-Indol-3-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2425111.png)

![2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclopentyl]acetamide](/img/structure/B2425114.png)

![5-[(4-ethylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2425118.png)